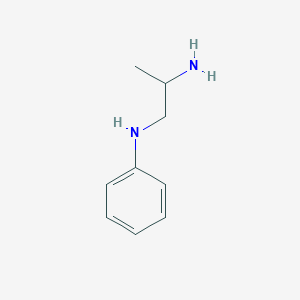

N-(2-aminopropyl)aniline

Description

Contextualization of Diamine Structures in Organic Chemistry

Diamine structures, which are organic compounds containing two amine functional groups, are of significant importance in the field of organic chemistry. fiveable.me These compounds are categorized based on the relative positions of the amino groups on their carbon backbone. youtube.com For instance, vicinal diamines, or 1,2-diamines, have their amino groups on adjacent carbon atoms, while other diamines can have the amino groups separated by a larger carbon chain, such as in 1,3-diaminopropane. youtube.comwikipedia.org

The presence of two amino groups imparts a distinct reactivity to these molecules. fiveable.me They can act as potent nucleophiles, participating in reactions with electrophilic centers. fiveable.me This dual functionality allows diamines to serve as crucial monomers in polymerization reactions, leading to the formation of important materials like polyamides, polyimides, and polyureas. fiveable.mewikipedia.org For example, 1,6-diaminohexane is a key precursor in the synthesis of Nylon 6-6. youtube.comwikipedia.org The ability of diamines to form cross-linked or branched structures is fundamental to enhancing the mechanical properties of polymers. fiveable.me

Beyond polymer science, diamines are versatile intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. fiveable.me Their structural motif is found in many biological compounds and they are utilized as ligands in coordination chemistry. wikipedia.orgresearchgate.net The conformational restriction in some bicyclic diamine scaffolds makes them valuable tools in medicinal chemistry for designing ligands with high affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs) and enzymes. montclair.edu

The Role of Substituted Amines and Anilines in Modern Chemical Transformations

Substituted amines and anilines are foundational classes of compounds in modern organic synthesis. Aniline (B41778), an arylamine, and its derivatives are characterized by an amino group attached to a benzene (B151609) ring. chemistrysteps.com The reactivity of the aniline core is heavily influenced by the nature of its substituents. Electron-donating groups tend to increase the basicity of the amine, whereas electron-withdrawing groups decrease it. chemistrysteps.com

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org This high reactivity can sometimes be challenging to control, leading to multiple substitutions. libretexts.org To manage this, the amino group is often temporarily converted to an amide (e.g., acetanilide) to attenuate its activating effect and favor monosubstitution, particularly at the para position. libretexts.orgbyjus.com This protecting group strategy is a cornerstone of aniline chemistry, allowing for controlled functionalization of the aromatic ring. libretexts.org

Substituted anilines are indispensable building blocks for a vast range of functional molecules. beilstein-journals.org They are used in the synthesis of dyes, such as azo dyes formed from the reaction of anilines with diazonium salts. libretexts.org In medicinal chemistry, the aniline scaffold is present in numerous therapeutic agents. beilstein-journals.org Modern synthetic methods provide access to a wide variety of substituted anilines through reactions like the reduction of nitroarenes, nucleophilic aromatic substitution, and transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.org Recent advancements have even enabled the synthesis of complex substituted anilines from acyclic precursors through multi-component reactions, highlighting their continued importance in synthetic innovation. beilstein-journals.orgrsc.org

Scope and Significance of Academic Inquiry into N-(2-aminopropyl)aniline

This compound, also known as N-phenylpropane-1,2-diamine, is a specific diamine derivative that has attracted academic interest due to its unique structure, which combines both a primary aliphatic amine and a secondary aromatic amine. smolecule.comchemscene.com This bifunctionality makes it a valuable building block and intermediate in various fields of chemical research. smolecule.com

Academic inquiry has focused on its utility in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. smolecule.com The compound's structure allows for a range of chemical transformations, including oxidation to imines or nitriles and substitution reactions at the amine groups. smolecule.com Its chiral nature, existing in (2R)- and (2S)- stereoisomeric forms, makes it a candidate for the development of chiral catalysts and drugs, where stereochemistry is crucial for biological activity. smolecule.com

Research has explored its potential as an enzyme inhibitor, with studies indicating it targets aminopeptidase (B13392206) N, an enzyme implicated in tumorigenesis. smolecule.com Further investigations have noted its inhibitory activity against voltage-gated sodium channels, suggesting potential applications in studying pain signaling pathways in animal models. cymitquimica.combiosynth.com The compound serves as a scaffold in medicinal chemistry and is used in bioconjugation and the synthesis of complex organic molecules. chemscene.com Its distinct chemical properties make it a subject of ongoing research in the development of new synthetic methodologies and functional materials. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6499-72-5 | smolecule.comcymitquimica.combiosynth.com |

| Molecular Formula | C₉H₁₄N₂ | smolecule.comcymitquimica.combiosynth.com |

| Molecular Weight | 150.22 g/mol | smolecule.comcymitquimica.combiosynth.com |

| IUPAC Name | 1-N-phenylpropane-1,2-diamine | smolecule.com |

| SMILES | CC(CNC1=CC=CC=C1)N | smolecule.combiosynth.com |

| InChIKey | RNQLRGJXXXBNMK-UHFFFAOYSA-N | smolecule.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₄N₂ |

| 1,3-diaminopropane | C₃H₁₀N₂ |

| 1,6-diaminohexane | C₆H₁₆N₂ |

| Acetanilide | C₈H₉NO |

| Aniline | C₆H₇N |

| Benzenediazonium chloride | C₆H₅ClN₂ |

| p-aminobenzene sulphonic acid | C₆H₇NO₃S |

| Sulphanilic acid | C₆H₇NO₃S |

| Aluminium chloride | AlCl₃ |

| Bromine | Br₂ |

| 2,4,6-tribromoaniline | C₆H₄Br₃N |

| Acetic anhydride | C₄H₆O₃ |

| p-nitroaniline | C₆H₆N₂O₂ |

| Nitric acid | HNO₃ |

Structure

3D Structure

Properties

IUPAC Name |

1-N-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQLRGJXXXBNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307701 | |

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-72-5 | |

| Record name | NSC194594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Aminopropyl Aniline

Strategies for the Synthesis of N-(2-aminopropyl)aniline

The synthesis of this compound can be achieved through several strategic approaches, each with distinct advantages and applications. These methods primarily involve the formation of carbon-nitrogen bonds and the introduction of the amine functionality.

Alkylation and amination reactions are fundamental to the synthesis of N-substituted anilines. Direct N-alkylation of anilines with alkyl halides is a common method, though it can be prone to overalkylation, yielding mixtures of secondary and tertiary amines. wikipedia.orgionike.com For the synthesis of this compound, a more controlled approach is often necessary.

One such method involves the reaction of aniline (B41778) with propylene (B89431) oxide under alkaline conditions to form N-(2-hydroxypropyl)aniline intermediates. This intermediate is then reduced to the final product. A patented two-step process details this approach:

Propoxylation: Aniline reacts with propylene oxide (in a molar ratio of 1:2.0–2.3) at 95–100°C, followed by heating under pressure.

Reduction: The resulting intermediate undergoes catalytic hydrogenation using catalysts like Raney nickel or lithium aluminum hydride.

This method offers high atom economy but requires careful temperature control to prevent over-propoxylation.

Another approach is the deaminative coupling of two primary amines, such as aniline and a suitable aminopropane derivative, which can be catalyzed by ruthenium complexes. organic-chemistry.org

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds and is a key strategy for synthesizing this compound. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A common route to this compound involves the reductive amination of phenylacetone (B166967) with ammonia (B1221849). An industrial process outlines a four-step sequence:

Condensation: Phenylacetone and ammonium (B1175870) formate (B1220265) react to form an imine.

Reduction: The imine is then reduced to the amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.com

Various reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.comorganic-chemistry.org The use of titanium(IV) isopropoxide [Ti(O-i-Pr)₄] can facilitate the condensation step by acting as a Lewis acid to activate the ketone. researchgate.net

A related method starts with the cyanoethylation of aniline with acrylonitrile, followed by catalytic hydrogenation of the resulting nitrile intermediate to yield the aminopropyl chain.

Modern synthetic organic chemistry offers a variety of advanced coupling reactions for the efficient formation of C-N bonds, which are applicable to the synthesis of N-substituted anilines. tcichemicals.comkaust.edu.sa The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of amines. tcichemicals.comacs.org This reaction can be used to couple an aryl halide or triflate with an appropriate aminopropane derivative.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, capable of coupling aryl halides with weak nitrogen nucleophiles like anilines. nih.gov These reactions can proceed under mild conditions and are tolerant of various functional groups. nih.gov Furthermore, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide another avenue for the synthesis of arylamines. kaust.edu.saresearchgate.net These reactions can utilize aryl boronic acids as coupling partners. researchgate.net

Transition-metal-catalyzed hydroaminomethylation of 1-phenylpropene with ammonia offers a single-step route to this compound, eliminating the need for nitrile intermediates. Cobalt and ruthenium complexes have shown promise in catalyzing this transformation.

Functionalization and Diversification of this compound Derivatives

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications, allowing for the creation of a diverse library of derivatives with potential applications in various fields, including medicinal chemistry. smolecule.com

The aromatic amine group in this compound derivatives is a key site for functionalization. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce various substituents onto the aniline ring. byjus.com The amino group is an activating, ortho-, para-directing group, influencing the position of incoming electrophiles. byjus.com

N-alkylation and N-arylation reactions are also common modifications. organic-chemistry.orgrsc.org For instance, the aromatic amine can be further alkylated using alkyl halides or through reductive amination with aldehydes or ketones. wikipedia.orgrsc.org Palladium- and copper-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups. acs.orgnih.gov Amide bond formation through reaction with carboxylic acids or their derivatives is another important transformation. researchgate.net

The aminopropyl side chain offers additional opportunities for synthetic diversification. The primary amine of the aminopropyl group is generally more nucleophilic than the aromatic amine, allowing for selective reactions under certain conditions. nih.gov

This primary amine can undergo a variety of reactions, including:

Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination. enaminestore.com

Acylation: Formation of amides by reacting with acyl chlorides or anhydrides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates. rsc.org

These modifications can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, basicity, and biological activity. For example, the synthesis of 2-aminopropyl benzopyran derivatives has been explored for potential applications in cancer therapy. nih.gov

Interactive Data Tables

Table 1: Synthetic Strategies for this compound

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Intermediate | Reference(s) |

| Alkylation/Amination | Aniline, Propylene oxide | Base, Raney Ni/LiAlH₄ | N-(2-hydroxypropyl)aniline | |

| Reductive Amination | Phenylacetone, Ammonia | NaBH₄ or H₂/Pd-C | Imine | masterorganicchemistry.com |

| Reductive Amination | Aniline, Acrylonitrile | H₂/Pd-C | N-(2-Cyanopropyl)aniline | |

| Hydroaminomethylation | 1-Phenylpropene, Ammonia | [Ru(CO)₃(PPh₃)] | - | |

| Cross-Coupling | Aryl halide, Aminopropane derivative | Palladium or Nickel catalyst | - | acs.orgnih.gov |

Table 2: Functionalization Reactions of this compound Derivatives

| Reaction Type | Reaction Site | Reagents | Product Type | Reference(s) |

| Halogenation | Aromatic Ring | Bromine water | Tribromoaniline derivative | byjus.com |

| Nitration | Aromatic Ring | Nitric acid/Sulfuric acid | Nitroaniline derivative | byjus.com |

| N-Alkylation | Aromatic Amine | Alkyl halide | N-Alkyl aniline derivative | wikipedia.org |

| N-Arylation | Aromatic Amine | Aryl halide | Diaryl amine derivative | acs.org |

| Acylation | Aminopropyl Chain | Acyl chloride | Amide | nih.gov |

| Urea Formation | Aminopropyl Chain | Isocyanate | Urea derivative | rsc.org |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. The structural features of this compound, possessing two distinct nucleophilic nitrogen centers—a primary aliphatic amine and a secondary aromatic amine—make it a unique and potentially versatile building block for various MCRs. The differential reactivity of these amine groups allows for the possibility of chemoselective reactions, leading to diverse heterocyclic scaffolds.

While specific literature detailing the use of this compound in MCRs is not extensively documented, its participation can be projected in several well-established MCRs that traditionally employ anilines or primary amines.

Povarov Reaction: The Povarov reaction is a powerful MCR for the synthesis of tetrahydroquinoline derivatives, typically involving the reaction of an aniline, an aldehyde, and an electron-rich alkene. numberanalytics.comwikipedia.org The reaction proceeds via the formation of a Schiff base from the aniline and aldehyde, which is then activated by a Lewis or Brønsted acid to undergo a formal [4+2] cycloaddition with the alkene. wikipedia.org

Incorporating this compound as the amine component opens up intriguing possibilities. The secondary aniline nitrogen would be expected to react preferentially with the aldehyde to form the requisite Schiff base, initiating the Povarov cascade. The primary amine on the propyl side chain would remain as a functional handle on the resulting tetrahydroquinoline core, available for subsequent derivatization. This would provide a direct route to C4-substituted tetrahydroquinolines bearing a (2-aminopropyl)amino group.

A hypothetical Povarov-type reaction is outlined below:

Component 1: this compound (acting as the aniline)

Component 2: An aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

Component 3: An electron-rich alkene (e.g., Ethyl vinyl ether)

Potential Product: A 4-alkoxy-2-aryl-N-(2-aminopropyl)-1,2,3,4-tetrahydroquinoline

The chemoselectivity of the initial imine formation would be a critical factor, as the primary amine could also potentially compete. However, the lower basicity and greater steric hindrance of the anilino nitrogen generally favor its selective condensation with aldehydes in the presence of a primary aliphatic amine.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino amides. nih.gov The reaction's ability to create significant molecular complexity in a single step has made it invaluable in medicinal chemistry and drug discovery.

When this compound is used as the amine component, the more nucleophilic and less hindered primary amine is expected to react preferentially, particularly in the initial imine formation with the carbonyl component. This would lead to the formation of a dipeptide-like structure where the aniline moiety is appended to the side chain.

A hypothetical Ugi-type reaction could be structured as follows:

Component 1: this compound (acting as the amine)

Component 2: A ketone (e.g., Acetone)

Component 3: A carboxylic acid (e.g., Acetic Acid)

Component 4: An isocyanide (e.g., Cyclohexyl isocyanide)

Potential Product: An α-acylamino amide with the N-phenyl-N-(2-propyl) group attached to the amino acid nitrogen.

The resulting Ugi product would possess a free secondary aniline amine, providing a site for post-Ugi modifications, such as cyclization reactions to form novel heterocyclic systems. frontiersin.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several pathways, each with opportunities for sustainable optimization. Key strategies include catalytic hydrogenation using eco-friendly catalysts and reaction media, and energy-efficient techniques like microwave-assisted synthesis.

Catalytic Hydrogenation of Nitro Intermediates: A common and adaptable route to this compound involves the synthesis of an N-(2-nitropropyl)aniline precursor followed by its reduction. The green credentials of this pathway hinge on the hydrogenation step.

Traditional Methods vs. Green Alternatives: While traditional methods might use stoichiometric reducing agents like iron in acidic media (Béchamp reduction), which generate large amounts of iron oxide waste, catalytic hydrogenation is inherently more atom-economical. mdpi.com

Catalyst Development: The development of highly efficient and selective catalysts is central to greening this process.

Noble Metal Catalysts: Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction. Recent studies have focused on enhancing its efficiency through novel supports like TiO2, which can enable complete conversion of nitrobenzene (B124822) to aniline in minutes under mild conditions using NaBH4 as a hydrogen source in a process known as catalytic transfer hydrogenation. nih.gov

Base-Metal Catalysts: To reduce reliance on expensive and scarce precious metals, research has explored catalysts based on abundant base metals. Graphene-encapsulated nickel (Ni@C) nanoparticles have demonstrated excellent activity and selectivity for nitroarene hydrogenation under mild conditions (1.0 MPa H₂, 60 °C), with the added benefit of being recyclable over many cycles without significant loss of activity. sciopen.com

Metal-Free Catalysts: An emerging frontier is the use of metal-free catalysts. Nitrogen-doped carbon materials, synthesized from precursors like melamine (B1676169) and calcium citrate, have proven effective in the selective hydrogenation of nitro groups, even in the presence of other reducible functionalities like halides. mdpi.com These catalysts are attractive due to their low cost and reduced risk of metal contamination in the final product.

Reductive Amination: Reductive amination offers a direct method to form the C-N bond, typically by reacting a carbonyl compound with an amine and a reducing agent. jocpr.com A potential green synthesis for this compound could involve the reductive amination of aniline with an amino-ketone like aminoacetone.

Green Reducing Agents: Instead of borohydride reagents, which can be toxic and generate salt byproducts, catalytic hydrogenation (using H₂) is the greenest option, producing only water as a byproduct. u-tokyo.ac.jp Heterogeneous catalysts, such as supported platinum or rhodium, are ideal for this transformation, especially in continuous-flow systems that enhance safety and efficiency. u-tokyo.ac.jp

Solvent Choice: Utilizing green solvents such as water or 2,2,2-trifluoroethanol (B45653) can significantly improve the environmental profile of the synthesis. organic-chemistry.org Some reductive aminations can even be performed in water using nanomicelles to host the reaction. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase yields, and sometimes enhance selectivity by providing rapid and uniform heating. rsc.orgresearchgate.net This technique could be applied to several steps in the synthesis of this compound, such as the initial N-alkylation of aniline or the formation of heterocyclic derivatives from it. For example, the dehydrogenative coupling of anilines with alcohols to form imines has been successfully achieved using a simple cobalt(II) chloride catalyst under microwave conditions, avoiding the need for complex ligands or external oxidants. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Organic Reactions Involving N-(2-aminopropyl)aniline

Mechanistic studies, often drawing parallels from investigations of simpler anilines and aliphatic amines, provide a framework for predicting the chemical behavior of this compound. The interplay between its two nucleophilic centers and the electronic nature of the phenyl group dictates the reaction pathways.

This compound can act as a potent nucleophile in substitution reactions. smolecule.com The specific pathway—SN1, SN2, or SNAr—is determined by the substrate, leaving group, and reaction conditions.

SN1 and SN2 Reactions: The primary and secondary amine groups of this compound can attack sp³-hybridized carbon centers. In an SN2 reaction, the amine acts as a nucleophile in a single, concerted step involving backside attack, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.orgyoutube.com This pathway is favored with primary and less-hindered secondary alkyl halides. Given that the primary amine on the propyl chain is generally more basic and less sterically hindered than the N-phenyl secondary amine, it is expected to be the more reactive site in SN2 reactions. SN1 reactions, which proceed through a planar carbocation intermediate, are rare for amine nucleophiles unless the substrate is tertiary and can form a stable carbocation. organic-chemistry.orgyoutube.com In such cases, the reaction is not stereospecific. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The aniline (B41778) moiety can engage in SNAr reactions with electron-deficient aromatic rings that bear a good leaving group. The mechanism involves a two-step addition-elimination process. researchgate.net The amine attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, a negatively charged intermediate. researchgate.netnih.gov The departure of the leaving group in the second step restores aromaticity. Kinetic studies on substituted anilines show that these reactions typically follow second-order kinetics. researchgate.netnih.gov The rate of reaction is highly dependent on the electronic properties of both the aniline nucleophile and the aromatic substrate. For reactions of anilines with highly activated substrates, the formation of the Meisenheimer complex is often the rate-determining step. frontiersin.orgfrontiersin.org

The amine functionalities and the potential for modification of the propyl chain allow this compound to participate in various addition and elimination reactions.

Nucleophilic Addition-Elimination: A common reaction for amines is nucleophilic addition-elimination with carbonyl compounds, particularly acyl chlorides and acid anhydrides. savemyexams.com The nitrogen's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. savemyexams.commasterorganicchemistry.com Subsequently, a leaving group (e.g., chloride) is eliminated, resulting in the formation of a stable amide. Both amine groups in this compound can undergo this reaction, though the primary amine is typically more reactive.

Michael Addition (Hydroamination): The amine groups can undergo a Michael-type conjugate addition to α,β-unsaturated carbonyl compounds or other activated alkenes. acs.org In the case of hydroamination of alkenes catalyzed by transition metals, the mechanism often involves the formation of a metal-amido complex. acs.org The alkene then inserts into the metal-nitrogen bond, followed by protonolysis to release the aminated product and regenerate the catalyst. acs.org This process can yield anti-Markovnikov products. acs.org

Elimination Reactions: Elimination reactions are less common for the parent molecule but are relevant in its synthesis or subsequent transformations. For instance, the synthesis of related compounds can involve pyrolytic elimination (syn-elimination) via a cyclic transition state, such as in the Cope elimination of tertiary amine oxides. msuniv.ac.in

This compound can be both a product of and a participant in various catalytic cycles, where understanding the intermediates is key to optimizing reaction conditions.

Synthesis Intermediates: The industrial synthesis of this compound can proceed through intermediates like N-(2-hydroxypropyl)aniline or N-(2-cyanopropyl)aniline. In one patented method, aniline reacts with propylene (B89431) oxide to form the hydroxy intermediate, which is then reduced. Another route involves the cyanoethylation of aniline followed by catalytic hydrogenation of the nitrile intermediate using catalysts such as Palladium on carbon (Pd/C) or Raney nickel.

Iminium Catalysis: As a secondary amine, the aniline nitrogen can react with aldehydes or ketones to form an iminium ion. acs.org This iminium ion is a highly activated electrophile that can participate in various reactions, such as cycloadditions or conjugate additions. acs.org The amine acts as a catalyst, being regenerated in a final hydrolysis or elimination step. acs.org

Transition-Metal Catalyzed Cycles: Amines are crucial ligands and substrates in numerous transition-metal-catalyzed reactions. This compound could participate in cycles such as Buchwald-Hartwig or Ullmann C-N cross-coupling to form more complex triamines. beilstein-journals.orgbeilstein-journals.org Another relevant process is "hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized by a metal catalyst to an aldehyde or ketone in situ. whiterose.ac.uk The amine reacts with this carbonyl intermediate to form an imine, which is then reduced by the catalyst using the "borrowed" hydrogen, resulting in N-alkylation. whiterose.ac.uk

| Catalytic Process | Role of Aniline/Amine | Key Intermediates | Typical Catalysts | Reference |

|---|---|---|---|---|

| Iminium Catalysis | Organocatalyst | Iminium Ion | Secondary Amines (e.g., Proline derivatives) | acs.org |

| Hydroamination | Nucleophile/Substrate | Metal-Amido Complex, Metal-Alkyl Species | Pd, Rh, Cu, Fe Complexes | acs.orgacs.org |

| C-N Cross-Coupling | Nucleophile/Substrate | Pd-Amido Species, Cu(III) Complex | Pd or Cu with Ligands (e.g., DPPF) | beilstein-journals.orgacs.org |

| Hydrogen Borrowing | Nucleophile/Substrate | Imine/Iminium Ion | Rh, Ir, Ru Complexes | whiterose.ac.uk |

Kinetic Studies and Quantitative Mechanistic Insights

Kinetic studies provide quantitative data on reaction rates, offering deeper insights into reaction mechanisms and the factors that control them.

The rate law for a reaction is an equation that links the reaction rate to the concentrations of reactants and catalysts. transformationtutoring.com It is determined experimentally and provides crucial information about the composition of the transition state of the rate-determining step—the slowest step in a multi-step reaction mechanism. khanacademy.orglibretexts.org

For reactions involving anilines, the observed kinetics can vary.

Second-Order Kinetics: Many SNAr reactions involving aniline nucleophiles exhibit second-order kinetics, where the rate is proportional to the concentration of both the aniline and the electrophilic substrate (Rate = k[Aniline][Substrate]). researchgate.netnih.gov This is consistent with a bimolecular rate-determining step. youtube.com

Third-Order Kinetics: In aprotic, nonpolar solvents, some nucleophilic aromatic substitution reactions involving amines show a third-order rate law, often second-order in the amine (Rate = k[Amine]²[Substrate]). conicet.gov.ar This is interpreted as a "dimer nucleophile mechanism," where a second amine molecule assists in the reaction, for example, by stabilizing the zwitterionic intermediate through hydrogen bonding. conicet.gov.ar

The rate-determining step can change depending on the reaction. In SNAr reactions, if the leaving group is poor (like fluoride), its departure can become the rate-determining step. conicet.gov.arsapub.org In catalytic cycles, the rate-limiting step could be the initial oxidative addition, the insertion step, or the final reductive elimination, depending on the specific catalyst and substrates. acs.orgacs.org

The rate of reactions involving this compound is highly sensitive to the solvent and the presence of substituents on either the aromatic ring or the side chain.

Solvent Effects: The choice of solvent can dramatically alter reaction rates and even change the operative mechanism. nih.gov Polar aprotic solvents like DMSO and acetonitrile (B52724) can accelerate SN2 and SNAr reactions by solvating cations while leaving the nucleophile relatively free and reactive. researchgate.netmasterorganicchemistry.com Polar protic solvents like water and methanol (B129727) can solvate both the nucleophile and the leaving group through hydrogen bonding, which can slow down SN2 reactions but are effective at stabilizing ions in SN1 pathways. organic-chemistry.orgnih.gov In some SNAr reactions with anilines, increasing the dimethyl sulfoxide (B87167) (DMSO) content in methanol-DMSO mixtures leads to dramatic rate variations and a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway for more basic anilines. nih.gov

| Solvent Type | Examples | Effect on Aniline Nucleophilicity/Kinetics | Reference |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol (B145695) | Can decrease nucleophilicity via H-bonding; stabilizes ionic intermediates and transition states. | organic-chemistry.orgnih.gov |

| Polar Aprotic | DMSO, Acetonitrile (ACN), THF | Enhances nucleophilicity by poorly solvating anions; generally accelerates SN2 and SNAr rates. | researchgate.netnih.gov |

| Nonpolar Aprotic | Toluene, Hexane | Low solubility for charged species; can lead to aggregation of amines and complex kinetics (e.g., third-order). | conicet.gov.arresearchgate.net |

Substituent Effects: The electronic and steric nature of substituents significantly impacts kinetics.

Electronic Effects: For SNAr reactions, electron-donating groups on the aniline ring increase the nucleophilicity of the amine, accelerating the reaction. This relationship can be quantified using Hammett and Brønsted correlations. researchgate.netnih.gov Conversely, electron-withdrawing groups on the aniline ring decrease its reactivity.

Steric Effects: Bulky substituents near the reaction center can impede the approach of the nucleophile, slowing down the reaction rate. For example, a bulky trimethylsilyl (B98337) group on a related aniline derivative was found to hinder reaction kinetics. In this compound, the propyl group provides more steric hindrance to the secondary aniline nitrogen compared to the primary amine at the end of the chain.

Role of Hydrogen Bonding in Reaction Pathways

In aprotic solvents, the nucleophilicity of amines can be significantly enhanced through self-association into dimers or higher-order aggregates via intermolecular hydrogen bonds. This phenomenon, known as the "dimer nucleophile mechanism," suggests that the hydrogen-bonded amine is a more potent nucleophile than the monomeric form due to increased electron density on the nitrogen atom. conicet.gov.ar For this compound, this effect can lead to a third-order kinetic law in reactions like aromatic nucleophilic substitution, where two molecules of the amine participate in the transition state: one as the nucleophile and the second to stabilize the developing charge. conicet.gov.ar

Intramolecular hydrogen bonding is also a crucial factor. The 2-aminopropyl group can potentially form a five-membered ring through a hydrogen bond between the primary amine's hydrogen and the secondary amine's nitrogen atom. While five-membered rings are generally less stable than six-membered ones, this interaction can still influence the conformational preferences of the molecule and the relative reactivity of the two amine groups. conicet.gov.ar For instance, intramolecular hydrogen bonding has been shown to increase the nucleophilicity of the participating amine group in other diamines. conicet.gov.ar

Furthermore, in protic solvents or in the presence of hydrogen-bond-donating or -accepting reagents, intermolecular hydrogen bonds between the solvent/reagent and this compound can dominate. These interactions can stabilize the ground state of the amine, potentially lowering its nucleophilicity but can also stabilize charged intermediates and transition states, thereby accelerating the reaction. rsc.orgnih.gov The specific effect depends on the nature of the reaction and the solvent system. For example, water has been shown to act as a promoter in the synthesis of N-substituted ureas from anilines, highlighting the significant role of the solvent's hydrogen-bonding capability. rsc.org

The interplay of these hydrogen bonding effects is critical in determining the reaction pathway and kinetics.

Table 1: Influence of Hydrogen Bonding on Reaction Kinetics of this compound

| Type of Hydrogen Bonding | Interacting Species | Solvent Condition | Effect on Nucleophilicity | Kinetic Consequence | Plausible Reaction Type |

|---|---|---|---|---|---|

| Intermolecular (Self-Association) | Two molecules of this compound | Aprotic | Increase | Third-order kinetics may be observed conicet.gov.ar | Aromatic Nucleophilic Substitution |

| Intramolecular | Primary amine and secondary amine within the same molecule | Aprotic/Gas Phase | Potential Increase | Can favor specific reaction pathways by pre-organizing the molecule conicet.gov.ar | Cyclization, Metal-Coordination |

| Intermolecular (Solvation) | This compound and protic solvent (e.g., water, ethanol) | Protic | Decrease (ground state stabilization) | Can accelerate reactions by stabilizing charged transition states rsc.org | Reactions involving ionic intermediates |

Stereochemical Outcomes and Diastereoselective Control in this compound Transformations

The structure of this compound includes a stereocenter at the C2 position of the propyl chain (the carbon atom bonded to the primary amine and the methyl group). This inherent chirality means that reactions involving this compound can lead to diastereomeric products, and the stereocenter can exert significant control over the formation of new stereocenters.

When this compound, as a chiral nucleophile, attacks a prochiral electrophile, the transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. This energy difference results in one diastereomer being formed in excess, a process known as diastereoselective control. The degree of this control is influenced by several factors including the steric bulk of the substituents near the reacting centers, the solvent, the reaction temperature, and the presence of catalysts or chiral auxiliaries. acs.orgacs.org

For example, in reactions analogous to the hydroamination of vinylarenes, where an amine adds across a double bond, a chiral amine can direct the stereochemistry of the newly formed C-N bond. acs.org Similarly, in iminium catalysis, chiral primary amines derived from anilines are used to catalyze reactions like the Diels-Alder reaction, where they control the facial selectivity of the approach of the dienophile. acs.org Transformations of this compound would be expected to follow similar principles. The existing stereocenter can favor a specific orientation of the molecule during the reaction, leading to a preferred stereochemical outcome.

Controlling the diastereoselectivity in transformations of this compound is key for its application in the synthesis of stereochemically defined molecules. This can be achieved by carefully selecting reaction conditions. Lower reaction temperatures generally enhance diastereoselectivity by amplifying the small energy differences between diastereomeric transition states. The choice of catalyst is also paramount; for instance, in metal-catalyzed reactions, the ligand coordinated to the metal center can interact with the chiral substrate to reinforce or override the inherent diastereoselectivity. acs.orgnih.gov

Table 2: Factors Influencing Diastereoselectivity in Hypothetical Reactions of Chiral this compound

| Reaction Type | Variable | Influence on Diastereoselectivity | Example Principle |

|---|---|---|---|

| Alkylation of the amine | Steric hindrance of electrophile | Larger electrophiles can increase steric interactions, leading to higher selectivity. | A bulkier alkyl halide may preferentially react from the less hindered face of the amine. |

| Addition to a carbonyl (reductive amination) | Reaction Temperature | Lower temperatures generally increase the diastereomeric excess (d.e.). | The energy difference between diastereomeric transition states becomes more significant relative to kT. |

| Metal-catalyzed cross-coupling | Chiral Ligand | A matched chiral ligand can enhance the inherent diastereoselectivity of the substrate. nih.gov | In a Pd-catalyzed amination, a chiral phosphine (B1218219) ligand can create a more ordered and selective transition state. |

Coordination Chemistry and Ligand Design with N 2 Aminopropyl Aniline

N-(2-aminopropyl)aniline as a Versatile Ligand Precursor

This compound serves as an excellent starting material for crafting ligands tailored for specific metal ions and applications. Its dual amine functionalities provide a platform for direct coordination or for further chemical modification to produce more elaborate ligand systems, such as Schiff bases.

Diamine ligands are fundamental in coordination chemistry, capable of binding to a single metal center to form a stable ring structure known as a chelate. The stability of this ring is a thermodynamic advantage known as the chelate effect. This compound, possessing a primary amine (–NH₂) and a secondary amine (–NH–), can act as a bidentate N,N'-donor ligand.

When this compound coordinates to a metal ion, it forms a six-membered chelate ring (M–N–C–C–C–N). This configuration is generally stable and sterically favored. The coordination can occur in several modes, though a common mode for simple diamines is κ²-N,N', where both nitrogen atoms bind to the metal center, forming a single chelate ring iucr.org. In polymeric structures, it is also conceivable for the diamine to act as a bridging ligand, linking two different metal centers, although chelation is more common in discrete molecular complexes. The versatility in coordination allows for the formation of complexes with various geometries, from four-coordinate tetrahedral or square planar to six-coordinate octahedral, depending on the metal ion, its preferred coordination number, and the presence of other ancillary ligands acs.org.

A significant advantage of this compound as a ligand precursor is the reactivity of its primary amine group, which readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines) scispace.combibliomed.org. This reaction provides a straightforward method to expand the denticity and modify the electronic properties of the resulting ligand. The secondary aniline (B41778) nitrogen typically remains unreacted under these conditions, preserving a potential coordination site.

The general synthesis involves refluxing equimolar amounts of this compound and a selected carbonyl compound in a solvent such as ethanol (B145695) mdpi.com. The formation of the imine C=N bond introduces a new donor site and extends the ligand's backbone. By choosing a carbonyl compound that contains additional donor atoms (e.g., a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a tridentate or tetradentate ligand. For example, reacting this compound with salicylaldehyde (B1680747) yields a tridentate N,N',O-donor ligand capable of forming highly stable complexes. This synthetic flexibility is crucial for tuning the properties of the final metal complex.

Table 1: Design of Schiff Base Ligands from this compound

| Carbonyl Reactant | Resulting Schiff Base Ligand | Potential Denticity and Donor Atoms |

| Benzaldehyde | N'-(phenyl)-N-(phenylmethylidene)propane-1,2-diamine | Bidentate (N,N') |

| Salicylaldehyde | 2-(((2-(phenylamino)propyl)imino)methyl)phenol | Tridentate (N,N',O) |

| 2-Acetylpyridine | 1-(pyridin-2-yl)-N-(2-(phenylamino)propyl)ethan-1-imine | Tridentate (N,N',N) |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound follows established coordination chemistry protocols. These complexes can be thoroughly characterized to understand their structural and electronic nature.

Transition metal complexes are typically prepared by reacting the chosen ligand—either this compound itself or its Schiff base derivative—with a metal salt in a suitable solvent acs.org. Common metal sources include chlorides, acetates, nitrates, or perchlorates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).

The synthesis is often carried out in alcoholic solutions (e.g., methanol (B129727) or ethanol) and may require heating under reflux to ensure the reaction goes to completion mdpi.com. The resulting metal complex often precipitates from the solution upon cooling or after partial evaporation of the solvent. The stoichiometry of the reaction, typically a 1:1 or 2:1 ligand-to-metal ratio, is controlled to favor the formation of the desired complex mdpi.com. For instance, reacting a tridentate Schiff base ligand with a metal salt in a 2:1 ratio can lead to the formation of a six-coordinate octahedral complex, [M(L)₂].

The definitive method for elucidating the three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction acs.org. This technique provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

For complexes formed with ligands derived from this compound, X-ray analysis would reveal the exact coordination mode of the ligand and the geometry around the metal center. Geometries such as distorted octahedral for Ru(II) or Co(II) complexes, and square planar for many Cu(II) or Ni(II) complexes, are commonly observed with analogous multidentate ligands acs.orgtandfonline.comsjctni.edu. The analysis can confirm, for example, the formation of a six-membered chelate ring and provide the exact M-N and M-O bond distances, offering insight into the strength and nature of the coordination bonds. While specific crystal structures for this compound complexes are not widely reported, data from analogous systems provide a strong basis for predicting their structural features.

Table 2: Representative Crystallographic Data for a Model Octahedral Metal Complex (Based on a related Ru(II) α-diimine complex as a structural model acs.org)

| Parameter | Value | Description |

| Metal Center | Ru(II) | The central transition metal ion. |

| Coordination Geometry | Distorted Octahedral | The three-dimensional arrangement of ligands around the metal. |

| Coordination Number | 6 | The number of donor atoms bonded to the metal center. |

| Ru-N Bond Length | ~2.18 Å | Typical distance between the ruthenium center and a nitrogen donor atom. |

| Ru-O Bond Length | ~2.13 Å | Typical distance for a coordinated oxygen atom (if present). |

| N-Ru-N Bond Angle | ~80-95° | The angle within a chelate ring, indicating ring strain and geometry. |

The electronic properties of metal chelates are governed by the interaction between the metal's d-orbitals and the ligand's orbitals. These properties are investigated using a combination of spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT) mdpi.combohrium.com.

UV-Visible spectroscopy is a key tool for probing electronic transitions. The spectra of transition metal complexes typically show two main types of bands: low-intensity d-d transitions and high-intensity charge-transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) researchgate.net. The energy and number of these bands provide critical information about the coordination geometry and the nature of the metal-ligand bonding. For example, an octahedral Ni(II) complex is expected to show multiple d-d transitions, whereas a square-planar Cu(II) complex typically exhibits a single broad d-d band tandfonline.comresearchgate.net.

DFT calculations complement experimental data by providing a detailed model of the electronic structure bohrium.com. These studies can determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the complex's chemical reactivity and kinetic stability bohrium.com. Furthermore, analysis of the molecular orbitals can confirm the nature of the bonding, distinguishing between sigma-donating and pi-accepting or pi-donating interactions between the metal and the ligand.

Table 3: Typical Electronic Absorption Bands for Schiff Base Metal Complexes (Based on data for analogous N,O-donor ligand complexes researchgate.net)

| Metal Ion (Geometry) | Wavelength Range (nm) | Assignment |

| Co(II) (Octahedral) | 500 - 600 | d-d transition (e.g., ⁴T₁g → ⁴T₂g) |

| Ni(II) (Octahedral) | 550 - 650 | d-d transition (e.g., ³A₂g → ³T₁g) |

| Cu(II) (Square Planar) | 500 - 700 | d-d transition (e.g., ²Eg → ²T₂g) |

| General | 350 - 450 | Ligand-to-Metal Charge Transfer (LMCT) |

| General | < 350 | Intra-ligand (π → π*) transitions |

Catalytic Applications of this compound-Based Metal Complexes

The bifunctional nature of this compound, featuring both a primary and a secondary amine, makes it a versatile N,N'-bidentate chelating ligand for transition metals. The resulting metal complexes are subjects of research in catalysis, where the ligand's architecture can be systematically modified to tune the activity and selectivity of the metallic center. These complexes are particularly explored for their potential in facilitating a variety of organic transformations.

Exploration in Metal-Catalyzed Organic Transformations

Metal complexes derived from this compound and its analogues have been investigated as catalysts in several important organic reactions. The ability of the diamine framework to form stable chelate rings with metal ions is a key feature in these applications. nih.gov While applications of the unmodified ligand are a subject of ongoing research, derivatives have shown notable success in specific catalytic processes.

A significant area of exploration is in hydrofunctionalization reactions, such as hydroaminomethylation. For instance, a derivative, N-(2-(trimethylsilyl)propyl)aniline, has been successfully employed in titanium-catalyzed hydroaminomethylation of alkenes. semanticscholar.org This reaction involves the addition of an amine N-H bond and a C-H bond across an alkene, providing an efficient route to synthesize more complex amines from simple precursors. The titanium complex, bearing the modified this compound ligand, facilitates the transformation of alkenes and N-methylaniline into valuable amine products. semanticscholar.org

Furthermore, the primary amine group of this compound is readily condensed with aldehydes or ketones to form Schiff base ligands. peerj.cominternationaljournalcorner.com These Schiff base derivatives offer an extended and highly tunable coordination environment. Metal complexes of Schiff bases are widely recognized for their catalytic prowess in diverse transformations, including oxidation, epoxidation, and C-N bond-forming reactions. chemmethod.comresearchgate.netmdpi.com For example, manganese Schiff base complexes are effective catalysts for the epoxidation of olefins, while copper complexes can catalyze C-N bond formation between amines and diazo compounds. chemmethod.commdpi.com The this compound scaffold provides a direct entry into this important class of catalysts.

Table 1: Titanium-Catalyzed Hydroaminomethylation using an this compound Derivative

This table presents findings from the hydroaminomethylation of alkenes using a titanium catalyst with a silyl-substituted this compound ligand.

| Catalyst | Amine Substrate | Alkene Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Titanium Complex | N-methylaniline | Trimethylvinylsilane | N-(2-(trimethylsilyl)propyl)aniline | Demonstrates successful hydroaminoalkylation to form the ligand itself. | semanticscholar.org |

| Titanium Complex | N-methylaniline | 1-Octene | N-methyl-N-(2-methyldecyl)aniline | The ligand architecture influences reaction selectivity. | semanticscholar.org |

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The architecture of the this compound ligand, including its steric and electronic properties, plays a crucial role in determining the efficacy and selectivity of its metal complexes in catalysis. By modifying the ligand's structure, researchers can fine-tune the catalyst's performance for specific applications.

Electronic Effects: The electronic properties of the aniline ring and the amine groups modulate the electron density at the coordinated metal center. The two nitrogen atoms act as electron donors, which can stabilize higher oxidation states of the metal during a catalytic cycle. Substituents on the phenyl ring can further tune this property; electron-donating groups enhance the metal's electron density, while electron-withdrawing groups reduce it, thereby influencing the rates of key catalytic steps like oxidative addition and reductive elimination. mdpi.com

Chirality and Asymmetric Catalysis: this compound is a chiral molecule, existing in (R) and (S) enantiomeric forms. smolecule.com This intrinsic chirality makes it a valuable scaffold for the development of catalysts for asymmetric synthesis. When a single enantiomer of the ligand is used to create a metal complex, it can generate a chiral environment that directs a reaction to produce one enantiomer of the product preferentially over the other. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. Chiral diamines are foundational ligands in many asymmetric reactions, including alkylation and reduction processes. nih.gov

Table 2: Influence of Ligand Properties on Potential Catalytic Reactions

This table illustrates how different architectural features of this compound-based ligands can influence various catalytic reactions, based on established principles in coordination chemistry.

| Ligand Feature | Catalytic Reaction Type | Influence on Catalysis | Potential Metal Center | Reference |

|---|---|---|---|---|

| Bidentate (N,N') Chelation | General Catalysis | Forms stable 5-membered chelate rings, enhancing catalyst stability and preventing ligand dissociation. | Ni(II), Cu(II), Pd(II) | nih.gov |

| Steric Bulk (e.g., silyl (B83357) group) | Hydroaminomethylation | Increases regioselectivity by creating a sterically hindered catalytic pocket. | Ti(IV) | |

| Chiral Backbone | Asymmetric Alkylation | Enables enantioselective synthesis of α-amino acids through phase transfer catalysis. | Cu(II), Ni(II) | smolecule.comnih.gov |

| Schiff Base Formation | Olefin Epoxidation | Creates a tetradentate ligand environment that controls the approach of the olefin to the metal-oxo intermediate, improving yield and selectivity. | Mn(III) | chemmethod.com |

Polymer Chemistry and Advanced Materials Science Applications

Polymerization Dynamics Involving N-(2-aminopropyl)aniline

The polymerization of aniline (B41778) and its derivatives is a well-established field, typically proceeding through oxidative or electrochemical methods to produce conductive polymers. These methods are foundational to understanding the potential polymerization behavior of this compound.

Homopolymerization and Copolymerization Techniques

While specific studies detailing the homopolymerization of this compound are not extensively available in the reviewed literature, the general principles for aniline derivatives can be informative. Chemical oxidative polymerization is a common technique for synthesizing polyaniline (PANI) and its analogues. This process typically involves an oxidant, such as ammonium (B1175870) persulfate (APS), in an acidic medium. The reaction proceeds via the formation of radical cations from the aniline monomers, which then couple to form polymer chains. For substituted anilines, the nature and position of the substituent can significantly influence the polymerization rate, polymer structure, and final properties due to steric and electronic effects.

Copolymerization represents a strategic approach to modify and enhance the properties of polyaniline. By incorporating comonomers, properties such as solubility, processability, and conductivity can be tailored. For instance, the copolymerization of aniline with substituted anilines like o-anthranilic acid or 2-methyl aniline has been shown to improve solubility, although sometimes at the expense of electrical conductivity. It is plausible that this compound could be copolymerized with aniline or other monomers to introduce pendant aminopropyl groups along the polymer backbone, which could serve as sites for further functionalization or influence the material's final properties.

Integration into Conductive Polymer Systems, e.g., Polyaniline Analogs

Polyaniline is renowned for its electrical conductivity, which arises from the delocalization of electrons along its conjugated backbone in the doped, emeraldine salt form. The integration of substituted anilines, such as this compound, into the polymer structure would create polyaniline analogs. The presence of the N-(2-aminopropyl) group would likely impact the electronic properties and morphology of the resulting polymer. The additional amine group could potentially participate in doping processes or intermolecular interactions, influencing the charge transport characteristics of the material. The conductivity of such polymers is a critical parameter, and in related systems, it has been shown that the introduction of substituents on the aniline ring can decrease conductivity but improve solubility in organic solvents.

The table below summarizes typical conductivity values for polyaniline and its composites, which serves as a benchmark for potential this compound-based conductive polymers.

| Material | Conductivity (S/cm) |

| Polyaniline (PANI) | Up to ~21 S/cm |

| PANI/Sago Starch Blend (35 wt% aniline) | ~2.17 × 10⁻³ S/cm nih.gov |

| PANI/Sago Starch Blend (5 wt% aniline) | ~1.6 × 10⁻⁸ S/cm nih.gov |

Fabrication and Characterization of this compound-Modified Materials

The modification of materials with functional monomers like this compound is a key strategy for developing advanced materials with specific applications.

Design and Synthesis of Functional Polymeric Materials

The synthesis of functional polymers often involves the incorporation of monomers bearing specific chemical groups. The aminopropyl moiety in this compound provides a reactive site for post-polymerization modification. For example, amine-functionalized polymers are known to be useful for enhancing cell adhesion in biomedical applications or for tethering other molecules. The synthesis of such functional polymers could be achieved either by direct polymerization of this compound or by its incorporation as a comonomer. The resulting polymers would possess pendant primary amine groups, which could be used for a variety of subsequent chemical reactions.

Formation of Supramolecular Assemblies and Host-Guest Architectures

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding and π–π stacking. Aniline and phenol derivatives are known to form robust supramolecular synthons, which can assemble into larger cocrystals. For example, aniline-phenol recognition can lead to the formation of hydrogen-bonded tetramer and octamer structures. The presence of both amine and aniline functionalities in this compound suggests its potential to participate in the formation of complex hydrogen-bonded networks and supramolecular assemblies. While specific research on this compound in this context is limited, the principles of supramolecular chemistry suggest it could be a valuable building block for designing host-guest systems and other complex architectures.

Development of Hybrid Materials and Nanocomposites

Nanocomposites are materials where a nano-sized phase is embedded within a matrix, which can be ceramic, metal, or polymer-based. Polyaniline-based nanocomposites are widely studied for applications such as anti-corrosion coatings and energy storage. These materials are often synthesized by in-situ polymerization of aniline in the presence of nanoparticles like silica (B1680970) (SiO₂), ceria (CeO₂), or titania (TiO₂). The nanoparticles become incorporated into the polymer matrix, leading to materials with enhanced thermal stability, mechanical strength, and electrochemical properties.

The functional groups on this compound could facilitate strong interactions with the surface of inorganic nanoparticles, potentially leading to improved dispersion and interfacial adhesion in nanocomposites. This could result in hybrid materials with superior properties compared to those based on unsubstituted polyaniline. The development of such nanocomposites would involve the in-situ oxidative polymerization of this compound, or its copolymerization with aniline, in a dispersion of the desired nanoparticles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within N-(2-aminopropyl)aniline. The primary and secondary amine groups, the aliphatic chain, and the aromatic ring all exhibit characteristic absorption bands.

In aniline (B41778) and its derivatives, N-H stretching vibrations of primary amines typically present as two distinct bands, corresponding to asymmetric and symmetric stretching modes, in the region of 3300-3500 cm⁻¹. libretexts.org Secondary amines show a single N-H stretching band in a similar region. The presence of both a primary (-NH₂) and a secondary (-NH-) amine in this compound would result in complex absorptions in this area. The C-N stretching vibrations for aromatic amines are typically observed between 1200 and 1350 cm⁻¹, while those for aliphatic amines appear at 1000 to 1250 cm⁻¹. libretexts.org Additionally, strong N-H scissoring (bending) vibrations for the primary amine are expected around 1550-1650 cm⁻¹. libretexts.org For related aminopropyl-functionalized materials, N-H stretching bands have been noted around 3340 cm⁻¹, with N-C stretching appearing near 1595 cm⁻¹. scielo.br

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary (-NH₂) & Secondary (-NH-) Amines |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic Propyl Chain |

| ~1600 | C=C Stretch | Aromatic Ring |

| 1550 - 1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1200 - 1350 | C-N Stretch | Aromatic Amine |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

| 690 - 900 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

Raman spectroscopy serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the aromatic ring and the C-C backbone of the propyl chain. In studies of similar molecules, Raman imaging has been used to distinguish between aromatic and aliphatic domains in polymer matrices. acs.org The technique is highly effective for distinguishing between isomers and structural analogues of phenethylamines and related compounds. researchgate.net Characteristic signals for aniline derivatives are often observed in the 1500–1700 cm⁻¹ region, corresponding to the aromatic ring vibrations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution and in the solid state. It provides information on the chemical environment of individual atoms (specifically, ¹H and ¹³C).

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons on the propyl chain, and the protons on the two amine groups. The aromatic protons would typically appear in the downfield region (~6.5-7.5 ppm), with their splitting pattern revealing the substitution on the aniline ring. The aliphatic protons on the propyl chain would show complex splitting patterns due to coupling with each other. The amine protons often appear as broad signals whose chemical shift is concentration-dependent, and they can be exchanged with deuterium (B1214612) upon addition of D₂O, causing their signals to disappear. libretexts.org

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The aromatic carbons would resonate at ~110-150 ppm, while the aliphatic carbons of the propyl chain would appear in the upfield region (~10-60 ppm). kpi.ua The carbon atom attached directly to the aniline nitrogen (C-N) is expected to be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.5 - 7.5 | Multiplet (m) |

| Secondary Amine (-NH-) | Variable (e.g., 3.5 - 5.0) | Broad Singlet (br s) |

| Methine (-CH-) | ~3.0 - 3.5 | Multiplet (m) |

| Methylene (B1212753) (-CH₂-) | ~2.7 - 3.2 | Multiplet (m) |

| Primary Amine (-NH₂) | Variable (e.g., 1.0 - 2.5) | Broad Singlet (br s) |

| Methyl (-CH₃) | ~1.0 - 1.3 | Doublet (d) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | 145 - 150 |

| Aromatic (CH) | 110 - 130 |

| Methine (CH-NH₂) | 45 - 55 |

| Methylene (CH₂-NH) | 40 - 50 |

| Methyl (CH₃) | 15 - 25 |

Multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the connectivity of the propyl chain to the aniline nitrogen.

Mass Spectrometry Techniques for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis.

For this compound (C₉H₁₄N₂), the nominal molecular weight is 150.22 g/mol . chemscene.com According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound. libretexts.org

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 150. A common and dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage events are possible:

Cleavage between the methine carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z = 135.

Cleavage between the methine carbon and the methylene carbon, leading to the formation of a stable benzylic-type iminium ion at m/z = 106 (C₆H₅NHCH₂⁺) and loss of a neutral CH₃CHNH₂ fragment. This is often a very favorable fragmentation for N-alkylanilines. miamioh.edu

Another characteristic fragmentation of anilines involves the loss of HCN from the aromatic ring after initial fragmentation, leading to further daughter ions. miamioh.edu High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₄N₂).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage (loss of CH₃CHNH₂) |

| 93 | [C₆H₇N]⁺• | Aniline radical cation (from cleavage of propyl chain) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of amine group from aniline) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. researchgate.netmdpi.com The molecular formula of this compound is C₉H₁₄N₂ with a monoisotopic mass of 150.11569 Da. uni.lusigmaaldrich.com

HRMS analysis, often using techniques like electrospray ionization (ESI), can detect the protonated molecule, [M+H]⁺, at an m/z of 151.12297. uni.lu The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. For instance, the fragmentation of related amphetamine-like structures often involves the loss of the amine group or cleavage of the propyl chain, yielding characteristic product ions. researchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound, offering another layer of identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.12297 | 133.1 |

| [M+Na]⁺ | 173.10491 | 143.8 |

| [M+NH₄]⁺ | 168.14951 | 142.0 |

| [M+K]⁺ | 189.07885 | 137.5 |

| [M-H]⁻ | 149.10841 | 136.6 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating this compound from complex mixtures and quantifying its presence. nih.govnih.gov The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

For the analysis of aniline derivatives and related amphetamine-like compounds, reverse-phase chromatography is commonly employed. researchgate.net Columns such as C18 or biphenyl (B1667301) phases are effective for retaining these moderately polar compounds. nih.govwaters.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. waters.comd-nb.info

LC-MS methods, particularly those using tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity, with limits of quantification (LOQ) often in the low ng/mL or even µg/L range. waters.comnih.govnih.gov The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for accurate quantification even in complex matrices like wastewater or biological samples. nih.govwaters.com

Table 2: Example LC-MS/MS Parameters for Aniline Derivatives d-nb.info

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Aniline | 94.1 | 77.1 | 66.1 |

| 2-Methylaniline | 108.1 | 91.1 | 77.1 |

| 3-Methylaniline | 108.1 | 91.1 | 77.1 |

| 2-Chloroaniline | 128.0 | 92.0 | 65.0 |

X-ray Diffraction (XRD) for Crystalline and Powder Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com It can determine whether a substance is crystalline or amorphous and provide detailed information about its crystal lattice, phase, and crystallite size. ucmerced.eduicdd.com

The fundamental principle of XRD is Bragg's Law (nλ = 2dsinθ), which relates the wavelength of X-rays (λ) to the distance between atomic planes (d) and the angle of diffraction (θ). anton-paar.com Analysis of the peak positions and intensities in a diffraction pattern allows for phase identification and structural characterization. ucmerced.edu

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal nanostructure of materials. e3s-conferences.org While this compound itself is a small molecule, it is often used as a monomer or a modifying agent in the synthesis of larger structures like polymers and functionalized nanoparticles, whose morphology can be studied in detail. rsc.orgmdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. e3s-conferences.org In the context of materials derived from this compound, SEM is used to examine the morphology of polymers and composites. For example, studies on polyaniline derivatives have used SEM to reveal how synthesis conditions and the nature of substituents affect the polymer's surface structure, showing morphologies ranging from globular and agglomerated particles to hierarchical and spherical structures. researchgate.netrsc.org The functionalization of materials, such as modifying silica (B1680970) with aminopropyl groups, can also be morphologically characterized using SEM. mdpi.comiitm.ac.in

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, capable of imaging at the nanoscale and even atomic level. univ-rennes.frthermofisher.com This technique transmits electrons through an ultrathin specimen to generate an image. univ-rennes.fr TEM is crucial for characterizing the size, shape, and distribution of nanoparticles within a composite material or the internal structure of polymers. mdpi.comcsic.es For instance, in studies of palladium catalysts supported on amino-functionalized silica, TEM was used for the reliable determination of the palladium particle size. mdpi.com TEM can also distinguish between crystalline and amorphous regions within a material. grenoble-inp.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique to study electronic transitions within a molecule. sci-hub.se It is based on the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. upi.edu The UV-Vis spectrum of aniline and its derivatives is characterized by specific absorption bands that are sensitive to the molecular structure and the solvent environment. rsc.org

Aniline typically shows two main absorption bands: a high-energy band around 230 nm (the primary band or E2 band) and a lower-energy band around 280 nm (the secondary or B band). spcmc.ac.in These bands are attributed to π→π* transitions within the benzene (B151609) ring. The presence of the amino group (an auxochrome) causes a bathochromic (red) shift of these bands compared to benzene. spcmc.ac.in Substitution on the aniline ring or the nitrogen atom can further shift these absorption maxima. rsc.org

For this compound, the spectrum is expected to be similar to that of aniline, with potential subtle shifts due to the N-alkylation. The spectrum is also sensitive to pH; in acidic solutions, the protonation of the amino group to form an anilinium ion causes a hypsochromic (blue) shift, as the non-bonding electrons are no longer available to conjugate with the aromatic ring, making the spectrum resemble that of benzene. spcmc.ac.in